2,5-Dimethylnonadecane 2,5-Dimethylnonadecane
Brand Name: Vulcanchem
CAS No.: 65848-38-6
VCID: VC19394973
InChI: InChI=1S/C21H44/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21(4)19-18-20(2)3/h20-21H,5-19H2,1-4H3
SMILES:
Molecular Formula: C21H44
Molecular Weight: 296.6 g/mol

2,5-Dimethylnonadecane

CAS No.: 65848-38-6

Cat. No.: VC19394973

Molecular Formula: C21H44

Molecular Weight: 296.6 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethylnonadecane - 65848-38-6

Specification

CAS No. 65848-38-6
Molecular Formula C21H44
Molecular Weight 296.6 g/mol
IUPAC Name 2,5-dimethylnonadecane
Standard InChI InChI=1S/C21H44/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21(4)19-18-20(2)3/h20-21H,5-19H2,1-4H3
Standard InChI Key DTGPVQYAPHWPDL-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCC(C)CCC(C)C

Introduction

Chemical Structure and Nomenclature

The IUPAC name 2,5-dimethylnonadecane denotes a straight-chain alkane with 19 carbons (nonadecane) substituted by methyl groups at the second and fifth positions. This branching disrupts the linearity of the carbon chain, reducing intermolecular van der Waals forces compared to its straight-chain counterpart, nonadecane. The molecular formula C<sub>21</sub>H<sub>44</sub> arises from the addition of two methyl groups (-CH<sub>3</sub>) to the parent nonadecane (C<sub>19</sub>H<sub>40</sub>).

The compound’s structure can be represented as:
CH<sub>3</sub>-CH(CH<sub>3</sub>)-CH<sub>2</sub>-CH<sub>2</sub>-CH(CH<sub>3</sub>)-[CH<sub>2</sub>]<sub>14</sub>-CH<sub>3</sub>

Branching at positions 2 and 5 introduces steric effects that influence physical properties such as melting point, boiling point, and solubility. For example, 2,5-dimethylnonane (C<sub>11</sub>H<sub>24</sub>) exhibits a boiling point of approximately 196–198°C , lower than its linear isomer undecane (195.8°C), due to reduced surface area for intermolecular interactions.

Physical and Chemical Properties

Estimated Physical Properties

Using homologous series trends, key properties of 2,5-dimethylnonadecane can be extrapolated:

Property2,5-Dimethylnonane 2,5-Dimethylundecane 2,5-Dimethylnonadecane (Estimated)
Molecular FormulaC<sub>11</sub>H<sub>24</sub>C<sub>13</sub>H<sub>28</sub>C<sub>21</sub>H<sub>44</sub>
Molecular Weight (g/mol)156.31184.36296.58
Boiling Point (°C)196–198230–235340–350
Density (g/cm³)0.76–0.780.77–0.790.80–0.82
Solubility in WaterInsolubleInsolubleInsoluble

The estimated boiling point aligns with the trend that each additional methylene (-CH<sub>2</sub>-) group increases boiling points by ~20–30°C in branched alkanes . The compound’s insolubility in water is consistent with the hydrophobic nature of long-chain hydrocarbons.

Spectroscopic Characteristics

While no experimental NMR or IR data exists for 2,5-dimethylnonadecane, its shorter-chain analogs show distinct signals:

  • <sup>13</sup>C NMR: Peaks near δ 22–25 ppm for methyl branches and δ 29–34 ppm for methylene groups .

  • IR Spectroscopy: C-H stretching vibrations at 2800–3000 cm<sup>-1</sup> and bending modes near 1450 cm<sup>-1</sup> .

Synthesis and Production

Hypothetical Synthesis Routes

The synthesis of 2,5-dimethylnonadecane could follow methodologies used for shorter dimethyl alkanes:

  • Hydrogenation of Alkynes:
    Starting with 2,5-dimethyl-3-nonadecyne, catalytic hydrogenation (e.g., Pd/C, H<sub>2</sub>) would yield the saturated alkane. This method is analogous to the hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol to produce 2,5-dimethylhexanediol .

  • Grignard Reaction:
    Sequential alkylation of ketones with Grignard reagents could construct the branched backbone. For example, reacting 2-pentanone with a long-chain alkyl magnesium bromide might yield intermediates for further functionalization.

  • Acid-Catalyzed Alkylation:
    Lewis acids like BF<sub>3</sub> or H<sub>2</sub>SO<sub>4</sub> could facilitate the coupling of isoalkanes, as demonstrated in the synthesis of peroxides from 2,5-dimethyl-1,5-hexadiene .

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